molecular formula C15H19NO3 B11857602 tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate

Cat. No.: B11857602
M. Wt: 261.32 g/mol
InChI Key: CLGZYOKFVXMZPW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is an indole-derived ester compound featuring a methoxy group at the 6-position of the indole ring and a tert-butyl ester moiety at the 3-position. This compound is primarily utilized in organic synthesis, particularly in palladium-catalyzed asymmetric rearrangements of allyl enol ethers to produce α-aryl derivatives. Its synthesis involves the use of anthracenylmethyl cinchoninium bromide and solid KOH, yielding the product as a yellow oil with an 80% yield . Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and HRMS analysis, which validate its molecular formula (C₁₅H₁₉NO₃) and stereoelectronic properties .

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(17)7-10-9-16-13-8-11(18-4)5-6-12(10)13/h5-6,8-9,16H,7H2,1-4H3

InChI Key

CLGZYOKFVXMZPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CNC2=C1C=CC(=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxyindole and tert-butyl bromoacetate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF).

    Procedure: The 6-methoxyindole is reacted with tert-butyl bromoacetate in the presence of the base. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The crude product is purified by column chromatography to obtain the desired this compound in good yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole derivatives, including tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate.

Case Study: Antitumor Activity

A study published in Bioorganic & Medicinal Chemistry investigated the synthesis of indole derivatives with antitumor activity. The compound was tested against several cancer cell lines, showing promising results in inhibiting tumor growth. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Cell Line IC50 (µM) Mechanism
HT29 (Colorectal)15.72Apoptosis induction
PC3 (Prostate)21.6Cell cycle arrest
H460 (Lung)10.9Apoptosis induction

Neuropharmacological Applications

Indole derivatives are also being explored for their neuropharmacological effects. Research indicates that compounds with indole structures can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases.

Case Study: Parkinson's Disease Model

In a study examining the effects of various indole derivatives on dopamine receptors, this compound showed significant agonist activity at D2 and D3 receptors. This suggests potential applications in treating conditions like Parkinson's disease, where dopaminergic signaling is disrupted .

Receptor Affinities (nM)
D216.4
D31.15

Synthesis and Green Chemistry

The synthesis of this compound has been approached using environmentally friendly methods. A novel synthesis process utilizing Brønsted acid ionic liquids has been reported, which enhances yield while minimizing toxic waste .

Synthesis Overview

The synthesis involves the reaction of methoxy-substituted indoles with acetic anhydride under mild conditions, resulting in high yields of the desired acetate derivative.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with tert-butyl 2-(6-methoxy-1H-indol-3-yl)acetate, differing in substituent positions, ester groups, or indole ring modifications:

Table 1: Key Structural Differences and Properties
Compound Name Substituents (Position/Group) Ester Group Molecular Weight Physical Form Yield Key Spectral Data (¹H NMR)
This compound 6-OCH₃, 3-acetate tert-butyl 277.31 g/mol Yellow oil 80% δ 7.50–7.10 (indole protons)
2-(6-Methyl-1H-indol-3-yl)acetic acid 6-CH₃, 3-acetic acid N/A 189.21 g/mol Solid N/A CAS: 52531-20-1
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 5-OCH₃, 2-CH₃, 3-acetate Ethyl 247.28 g/mol Crystalline N/A δ 6.70–7.25 (indole protons)
Ethyl 2-(5-(tert-butyl)-2-methyl-1H-indol-3-yl)acetate 5-C(CH₃)₃, 2-CH₃, 3-acetate Ethyl 301.39 g/mol Yellow oil 55% HRMS: m/z 301.2 [M+H]⁺

Physicochemical and Reactivity Comparisons

Substituent Effects :

  • Methoxy vs. Methyl Groups : The methoxy group at position 6 in the target compound introduces electron-donating resonance effects, enhancing the electron density of the indole ring compared to the methyl group in 2-(6-methyl-1H-indol-3-yl)acetic acid. This difference impacts reactivity in electrophilic substitution reactions and solubility in polar solvents .
  • Positional Isomerism : Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (methoxy at 5-position) exhibits distinct hydrogen bonding and steric effects compared to the 6-methoxy analog. For example, its ¹H NMR shows upfield shifts for aromatic protons due to altered electronic environments .

Ester Group Influence :

  • tert-Butyl vs. Ethyl Esters : The tert-butyl ester in the target compound confers superior hydrolytic stability under acidic or basic conditions compared to ethyl esters. This stability is advantageous in multi-step syntheses requiring prolonged reaction times .
  • Synthetic Accessibility : Ethyl esters (e.g., compound 54 in ) are often synthesized via direct alkylation with ethyl bromoacetate, while tert-butyl esters require reagents like tert-butyl bromoacetate and Cs₂CO₃, as seen in .

Biological Activity

tert-Butyl 2-(6-methoxy-1H-indol-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, as well as its mechanisms of action, synthesis, and related research findings.

Chemical Structure:
The compound features an indole ring substituted with a methoxy group and an acetate moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit promising antiviral properties. A study reported that related indole derivatives demonstrated IC50 values ranging from 5 to 6 μg/ml against various viral strains, suggesting substantial therapeutic indices (TI) of 80 and 83, respectively . This highlights the potential of such compounds in developing antiviral therapies.

Anticancer Activity

The anticancer effects of this compound have been explored through various in vitro studies. Notably, compounds with similar structures have shown significant antiproliferative activity against cancer cell lines such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). For instance, related indole derivatives exhibited IC50 values in the low nanomolar range, indicating potent anticancer activity .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (nM)
Compound AA54910
Compound BHT-2915
Compound CMCF-720

This table summarizes the potency of various indole derivatives against key cancer cell lines.

Antimicrobial Activity

In addition to antiviral and anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that certain indole derivatives possess considerable antimicrobial effects, with some exhibiting effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/ml
Compound ES. aureus16 µg/ml
Compound FP. aeruginosa64 µg/ml

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Receptor Binding: The compound may bind to various receptors involved in cell signaling pathways.
  • Enzyme Modulation: It has been suggested that this compound can modulate enzyme activities related to cell growth and apoptosis.
  • Inhibition of Tubulin Polymerization: Some studies indicate that related compounds inhibit tubulin polymerization, which is crucial for cancer cell proliferation .

Case Studies

Several studies have investigated the biological activities of indole derivatives similar to this compound:

  • Anticancer Study: A recent study demonstrated that a series of indole derivatives showed enhanced cytotoxicity against HeLa cells compared to standard chemotherapeutics like combretastatin A-4 .
  • Antiviral Evaluation: Another study focused on the synthesis and evaluation of indole derivatives for their antiviral properties against HIV and influenza viruses, revealing promising results for further development .

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